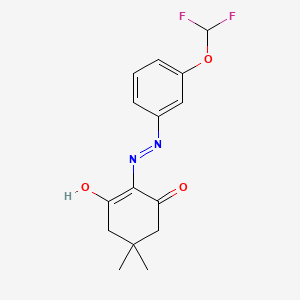

2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

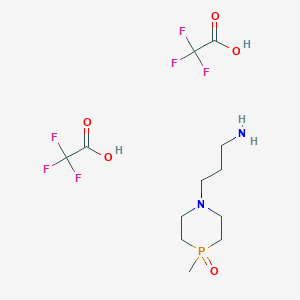

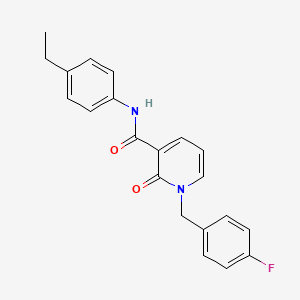

The compound is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or an aldehyde . The difluoromethoxyphenyl group suggests the presence of a phenyl ring with a difluoromethoxy substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring substituted with a difluoromethoxy group and a hydrazone group attached to a cyclohexane-1,3-dione .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, a related compound, 2-(Difluoromethoxy)phenyl isothiocyanate, is reported to be a pale yellow liquid .Aplicaciones Científicas De Investigación

Chemosensory Applications

A study by Subhasri & Anbuselvan (2014) explored the use of substituted aryl hydrazones of β-diketones, which share structural similarities with 2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione, as selective fluorescent chemosensors for Co2+. These compounds, synthesized and characterized through various spectroscopic and X-ray diffraction methods, demonstrated "on–off" sensing capabilities with notable selectivity and sensitivity, highlighting their potential in biological and environmental monitoring. Theoretical studies using density functional methods further supported the experimental findings, offering insights into their molecular structures and the impact of substituents on their sensing properties (Subhasri & Anbuselvan, 2014).

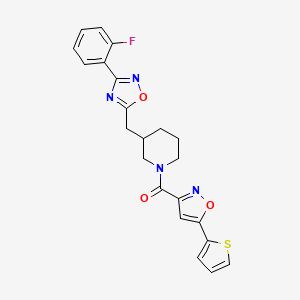

Metal Ion Sensing and Molecular Characterization

Chen, Wu, Gu, and Gan (2008) synthesized new hydrazone chelating ligands and their nickel(II) and copper(II) complexes, employing a similar β-diketone backbone. Their research, focused on spectral, thermal characterizations, and the absorption properties of these complexes, underscores the versatility of such compounds in developing advanced materials with potential applications in sensing, molecular electronics, and catalysis. The thermal stability and electronic absorption properties of these complexes were particularly highlighted, indicating their suitability for various technological applications (Chen et al., 2008).

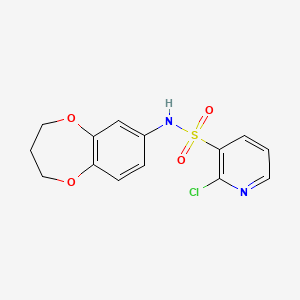

Biochemical Studies and Molecular Docking

Kiwaan, El-Mowafy, and El‐Bindary (2021) conducted research on the synthesis of 2-(4-sulfamethazine)hydrazono-5,5-dimethylcyclohexane-1,3-dione (HL) and its metal complexes, exploring their DNA binding capabilities, catalytic properties, and in vitro cytotoxicity. While the core structure differs from the specific compound , the study demonstrates the broad applicability of β-diketone hydrazones in biological research, including their potential in anticancer therapy and as antimicrobial agents. Molecular docking studies further elucidated the interaction of these compounds with biological targets, providing a foundation for future drug design and discovery efforts (Kiwaan, El-Mowafy, & El‐Bindary, 2021).

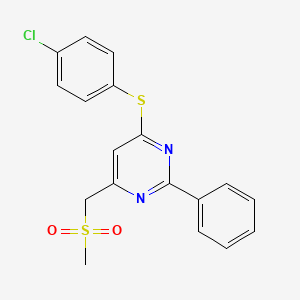

Optical and Semiconductor Properties

El-Menyawy, El-Ghamaz, and Nawar (2013) investigated the infrared spectra, optical constants, and semiconductor behavior of thin films made from 5-(2-phenylhydrazono)-3,3-dimethylcyclohexanone, a compound with a closely related structure. Their findings reveal the compound's potential in optoelectronic applications, with specific emphasis on its semiconductor properties and the influence of film thickness on optical behavior. This research points to the utility of such compounds in the development of electronic and photonic devices (El-Menyawy, El-Ghamaz, & Nawar, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(difluoromethoxy)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O3/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-4-3-5-10(6-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQLRKLSINBFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)OC(F)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(Difluoromethoxy)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)

![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)

![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)

![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)